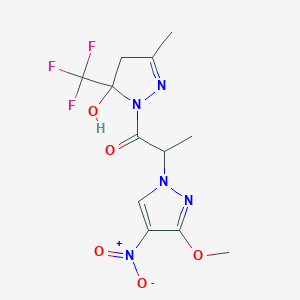
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ATOTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. For example, 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer progression.
Biochemical and Physiological Effects:
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can reduce tumor growth in mice and improve outcomes in viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.
Orientations Futures
There are several potential future directions for research on 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its anti-cancer properties and explore its potential use as a cancer treatment. Another direction is to study its potential as a pesticide and its effects on non-target organisms. Additionally, further research is needed to fully understand the mechanisms underlying 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile's biological effects and to identify potential side effects or limitations in its use.
Méthodes De Synthèse
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multi-component reaction between 4-hydroxycoumarin, ethyl cyanoacetate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified using column chromatography.
Applications De Recherche Scientifique
2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential use as a pesticide. In materials science, 2-amino-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been used to synthesize new materials with unique properties.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
2-amino-5-oxo-4-(1,3,5-trimethylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-8-13(9(2)20(3)19-8)14-10(7-17)16(18)22-12-6-4-5-11(21)15(12)14/h14H,4-6,18H2,1-3H3 |
Clé InChI |
PLYDPSBFHBWKOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
SMILES canonique |
CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)